molecular formula C13H24N4O B2845936 5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1856102-43-6

5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2845936
CAS No.: 1856102-43-6
M. Wt: 252.362
InChI Key: ZSPOEKQHNFGYJC-UHFFFAOYSA-N
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Description

5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C13H24N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid with N,N-diisobutylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide
  • 5-amino-1-methyl-1H-pyrazole-3-carboxamide hydrochloride
  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of the N,N-diisobutyl group, which imparts distinct steric and electronic properties. This modification can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable molecule in various research applications .

Properties

IUPAC Name

5-amino-1-methyl-N,N-bis(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O/c1-9(2)7-17(8-10(3)4)13(18)11-6-12(14)16(5)15-11/h6,9-10H,7-8,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPOEKQHNFGYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=NN(C(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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